molecular formula C13H18N2O4 B14849307 3-(3,4,5-Trimethoxy-phenyl)-piperazin-2-one

3-(3,4,5-Trimethoxy-phenyl)-piperazin-2-one

Cat. No.: B14849307
M. Wt: 266.29 g/mol
InChI Key: MIVJQIXDMXGRGU-UHFFFAOYSA-N
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Description

®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE is a chemical compound with a unique structure that includes a piperazine ring substituted with a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE typically involves the reaction of 3,4,5-trimethoxybenzoyl chloride with ®-piperazine-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of ®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxyphenyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets. The trimethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl isocyanate: A compound with a similar aromatic structure but different functional groups.

    Tetra (4-aminophenyl) porphyrin: Another compound with a complex aromatic structure used in different applications.

Uniqueness

®-3-(3,4,5-TRIMETHOXY-PHENYL)-PIPERAZIN-2-ONE is unique due to its specific combination of a piperazine ring and a trimethoxyphenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

3-(3,4,5-trimethoxyphenyl)piperazin-2-one

InChI

InChI=1S/C13H18N2O4/c1-17-9-6-8(7-10(18-2)12(9)19-3)11-13(16)15-5-4-14-11/h6-7,11,14H,4-5H2,1-3H3,(H,15,16)

InChI Key

MIVJQIXDMXGRGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2C(=O)NCCN2

Origin of Product

United States

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